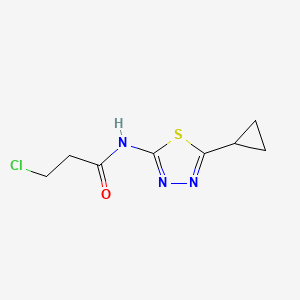

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide

Beschreibung

Chemical Identity and Nomenclature

This compound is identified through several chemical parameters and identifiers that allow for its precise classification within chemical databases and scientific literature.

Table 1: Chemical Identifiers of this compound

| Parameter | Value |

|---|---|

| Chemical Name | This compound |

| CAS Registry Number | 915924-05-9 |

| Molecular Formula | C₈H₁₀ClN₃OS |

| Molecular Weight | 231.70 g/mol |

| SMILES Code | O=C(NC1=NN=C(C2CC2)S1)CCCl |

| MDL Number | MFCD08569889 |

The nomenclature of this compound follows the International Union of Pure and Applied Chemistry (IUPAC) conventions. The name can be dissected into its constituent parts to understand the structural elements it represents:

- "3-Chloro" indicates the presence of a chlorine atom at the third carbon of the propanamide chain

- "N" denotes that the propanamide group is attached to a nitrogen atom

- "(5-cyclopropyl-1,3,4-thiadiazol-2-yl)" describes the heterocyclic ring system and its substitution pattern

- "Propanamide" identifies the three-carbon amide chain

The molecular structure presents several key functional groups that define its chemical identity. The 1,3,4-thiadiazole ring serves as the core scaffold, with nitrogen atoms at positions 1, 3, and 4, and a sulfur atom that completes the five-membered ring. The cyclopropyl group (a three-membered carbon ring) is attached at position 5 of the thiadiazole, while the 3-chloropropanamide moiety connects to position 2 through an amide linkage.

Historical Development in Heterocyclic Chemistry

The development of this compound is embedded within the broader evolution of heterocyclic chemistry, particularly the chemistry of thiadiazole compounds. Thiadiazoles represent an important class of heterocyclic compounds that have attracted significant research interest due to their diverse applications.

Historically, the field of heterocyclic chemistry has seen substantial growth since the early 20th century, with thiadiazoles emerging as compounds of particular interest. The 1,3,4-thiadiazole isomer has received more research attention compared to other thiadiazole isomers (1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,2,5-thiadiazole).

The early applications of 1,3,4-thiadiazole derivatives were primarily in the pharmaceutical domain, where they were used as antibacterial agents in conjunction with known sulfonamides. Over time, the application scope expanded to include antitumor, anti-inflammatory agents, pesticides, dyes, lubricants, and analytical reagents.

The synthesis of 1,3,4-thiadiazole derivatives has evolved through various methodologies. Early synthetic approaches often involved the cyclization of thiosemicarbazide derivatives or the reaction of hydrazonoyl halides with appropriate reagents. More specific to compounds similar to this compound, synthetic routes often include:

- Formation of the thiadiazole ring through the reaction of potassium 2-carbonyl hydrazinecarbodithioate intermediates

- Subsequent functionalization at positions 2 and 5 of the thiadiazole ring

- Introduction of the chloropropanamide group through nucleophilic substitution reactions

Table 2: Historical Evolution of 1,3,4-Thiadiazole Applications

| Time Period | Primary Applications |

|---|---|

| Early development | Antibacterial agents with sulfonamides |

| Mid-20th century | Expanded to antitumor and anti-inflammatory agents |

| Late 20th century | Agricultural applications as pesticides |

| Contemporary research | Diverse applications including dyes, lubricants, analytical agents, and pharmaceutical research |

The specific developmental timeline of this compound is not extensively documented in available literature. However, its structural features suggest it emerged as part of ongoing research efforts to develop functionalized 1,3,4-thiadiazole derivatives with potential applications in various fields.

Position Within 1,3,4-Thiadiazole Derivatives

This compound occupies a specific position within the broader family of 1,3,4-thiadiazole derivatives, distinguished by its particular substitution pattern and functional groups.

The 1,3,4-thiadiazole scaffold that forms the core of this compound is characterized by high aromaticity, which contributes to its stability in acidic conditions, although it may undergo ring cleavage in basic environments. The scaffold is electron deficient and relatively inert toward electrophilic substitution, but exhibits reactivity toward nucleophilic substitution particularly at positions 2 and 5.

Table 3: Structural Comparison with Related 1,3,4-Thiadiazole Derivatives

| Compound | Differences from this compound |

|---|---|

| 2-Chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide | Contains an acetamide instead of propanamide (shorter carbon chain) |

| 3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | Features an ethyl group instead of cyclopropyl at position 5 |

| 5-Cyclopropyl-1,3,4-thiadiazol-2-amine | Contains an amino group at position 2 instead of chloropropanamide |

| N-(5-(sec-butylthio)-1,3,4-thiadiazol-2-yl)-3-chloropropanamide | Includes a sec-butylthio group at position 5 instead of cyclopropyl |

The specific substitution pattern of this compound contributes to its unique chemical properties:

The cyclopropyl group at position 5 introduces a strained three-membered ring that can influence the electronic properties of the thiadiazole ring and potentially serve as a site for specific chemical transformations.

The 3-chloropropanamide group at position 2 provides a reactive site through the chlorine atom, which can participate in nucleophilic substitution reactions. The amide linkage also introduces hydrogen bonding capabilities.

The combination of these functional groups creates a unique electronic environment around the thiadiazole ring that distinguishes this compound from other 1,3,4-thiadiazole derivatives.

Within the broader context of heterocyclic chemistry, this compound represents a specific molecular architecture that combines the inherent properties of the 1,3,4-thiadiazole core with the distinctive characteristics introduced by its substituents. This positions the compound as a potentially valuable building block for the development of more complex molecular structures and for applications in various fields of research.

Eigenschaften

IUPAC Name |

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3OS/c9-4-3-6(13)10-8-12-11-7(14-8)5-1-2-5/h5H,1-4H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTMFEUGNUKCFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589299 | |

| Record name | 3-Chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-05-9 | |

| Record name | 3-Chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves:

- Formation or procurement of the 5-cyclopropyl-1,3,4-thiadiazol-2-amine intermediate.

- Introduction of the 3-chloropropanoyl moiety via acylation of the amine group.

- Control of reaction conditions such as temperature, pH, and solvent to optimize yield and purity.

- Use of nucleophilic substitution reactions when chlorine atoms are introduced or displaced.

Stepwise Preparation Method

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine | Condensation of substituted hydrazine derivatives with carbon disulfide and appropriate cyclization agents | Formation of the thiadiazole ring with cyclopropyl substitution on the 5-position. |

| 2 | Acylation | Reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with 3-chloropropanoyl chloride in presence of base (e.g., triethylamine) | Formation of the amide bond yielding 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide. |

| 3 | Purification and Characterization | Use of chromatographic techniques and spectroscopic methods (NMR, IR, HPLC) | Confirmation of structure and purity; removal of by-products. |

Detailed Research Findings and Reaction Conditions

According to EvitaChem, the synthesis involves reacting specific precursors under carefully controlled temperature and pH to optimize yield and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the product.

In related thiadiazole compound syntheses, chloroacetyl chloride is used to introduce chloroacetamide groups via reaction with thiadiazole amines in the presence of anhydrous sodium acetate. This intermediate can undergo nucleophilic substitution reactions under reflux with bases like pyridine or triethylamine, often in dry benzene, to yield substituted amides. This method exemplifies the acylation step that can be adapted for 3-chloropropanoyl chloride to prepare the target compound.

The nucleophilic substitution mechanism involves the displacement of chlorine atoms by the amine group of the thiadiazole derivative, followed by cyclodehydration or amide bond formation. The disappearance of the amide carbonyl stretch in IR spectra confirms successful cyclization or acylation.

Another synthetic approach involves coupling of the thiadiazole amine with propanoyl chloride derivatives using coupling reagents such as EDCI and bases like triethylamine to facilitate amide bond formation. This approach is consistent with multi-step syntheses of related compounds featuring pyrazole and thiadiazole rings.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Condition/Value | Comments |

|---|---|---|

| Starting Material | 5-cyclopropyl-1,3,4-thiadiazol-2-amine | Synthesized or commercially available; key intermediate. |

| Acylating Agent | 3-chloropropanoyl chloride | Introduces the 3-chloropropanamide moiety. |

| Base | Triethylamine or anhydrous sodium acetate | Neutralizes HCl formed during acylation; facilitates nucleophilic substitution. |

| Solvent | Dry benzene, dichloromethane, or similar | Anhydrous conditions preferred to avoid hydrolysis. |

| Temperature | Ambient to reflux (25–80 °C) | Controlled to optimize reaction rate and minimize side reactions. |

| Reaction Time | Several hours (4–24 h) | Dependent on scale and reactivity of reagents. |

| Purification | Chromatography (e.g., silica gel column) | Removes unreacted starting materials and side products. |

| Characterization Methods | NMR (1H, 13C), IR, HPLC, elemental analysis | Confirms structure, purity, and absence of impurities. |

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the propanamide moiety can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products Formed

Substitution Reactions: Formation of azido or thiocyanato derivatives.

Oxidation Reactions: Formation of sulfoxides or sulfones.

Reduction Reactions: Formation of amines.

Wissenschaftliche Forschungsanwendungen

3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

3-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

- Molecular Formula : C₇H₁₀ClN₃OS

- Molecular Weight : 219.69 g/mol

- Key Difference : The ethyl group replaces the cyclopropyl substituent, reducing steric bulk and molecular weight by ~12 g/mol.

- Implications: The ethyl group may enhance solubility in non-polar solvents compared to the rigid cyclopropyl moiety. However, reduced steric hindrance could alter binding interactions in biological systems .

(2R)-N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(cinnamoylamino)-propanamide

Functional Group Modifications

3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide

- Molecular Complexity : Features a sulfonylphenyl bridge, increasing polarity and molecular weight.

- However, the bulkier structure may reduce membrane permeability .

Comparative Data Table

Biologische Aktivität

3-Chloro-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide (CAS No. 915924-05-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C₈H₁₀ClN₃OS

- Molecular Weight : 231.70 g/mol

- MDL Number : MFCD08569889

- Hazard Classification : Irritant

Antifungal Activity

Recent studies have indicated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antifungal properties. For instance, related compounds have been synthesized and shown to possess broad-spectrum antifungal activity against various phytopathogenic fungi. The mechanism of action is often attributed to the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.

Table 1: Antifungal Efficacy of Related Compounds

| Compound | Target Fungus | Inhibition Rate (%) | EC50 (μg/mL) |

|---|---|---|---|

| Compound 4b | Physalospora piricola | 67 | 16.33 |

| Compound 4b | Colletotrichum orbiculare | 89 | 18.06 |

| Boscalid | Various | - | >50 |

These findings suggest that derivatives of thiadiazole can be promising candidates for developing new antifungal agents .

Anticancer Potential

The structural features of thiadiazole derivatives have also been linked to anticancer activities. Compounds similar to this compound have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. The inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.

Mechanistic Studies

In mechanistic studies, compounds with a thiadiazole scaffold have been shown to interact with various biological targets, including enzymes involved in metabolic pathways and cellular signaling processes. For example, the inhibition of nicotinamide adenine dinucleotide kinase (NADK) has been proposed as a novel approach to downregulate dihydrofolate reductase (DHFR), further highlighting the potential therapeutic applications of these compounds .

Synthesis and Evaluation

A study focusing on the synthesis of related thiadiazole derivatives demonstrated that varying substituents on the thiadiazole ring can significantly affect biological activity. The evaluation included assays for antifungal efficacy and cytotoxicity against cancer cell lines.

Table 2: Summary of Biological Evaluations

| Compound Name | Biological Activity | Assay Type | Result |

|---|---|---|---|

| Thiadiazole Derivative A | Antifungal | Inhibition Assay | Moderate Activity |

| Thiadiazole Derivative B | Anticancer | Cytotoxicity Assay | IC50 = 30 μM |

These results indicate that modifications to the thiadiazole structure can enhance or diminish biological activities, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Q & A

Q. Optimization Tips :

- Temperature : Reflux (~90°C) ensures complete reaction within 4–6 hours .

- Solvent : Polar aprotic solvents (e.g., dioxane) improve solubility of intermediates .

Basic Question: How are structural and purity characteristics validated for this compound?

Methodological Answer:

Analytical Techniques :

Q. Purity Criteria :

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions)?

Methodological Answer:

Common Issues and Solutions :

- Solvent Effects : NMR shifts vary with solvents (e.g., DMSO-d₆ vs. CDCl₃). Compare data with structurally similar compounds in the same solvent .

- Tautomerism : Thiadiazole rings may exhibit tautomeric forms, altering spectral signatures. Use variable-temperature NMR to detect dynamic equilibria .

- Impurity Identification : LC-MS or HPLC can detect byproducts (e.g., unreacted amine or acyl chloride derivatives) .

Case Study :

In a 2018 study, unexpected δ 12.88 ppm (DMSO-d₆) in ¹H-NMR was attributed to an amide proton participating in hydrogen bonding, resolved by comparing data across solvents .

Advanced Question: What strategies improve yield in large-scale synthesis while maintaining regioselectivity?

Methodological Answer:

Key Strategies :

Q. Yield Optimization Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 80–90°C | Maximizes rate |

| Molar Ratio (Amine:Chloroacetyl Chloride) | 1:1.1 | Minimizes excess reagent |

| Solvent Polarity | Medium (e.g., dioxane) | Balances solubility and reactivity |

Advanced Question: How can computational modeling predict the compound’s reactivity or binding interactions?

Methodological Answer:

Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. For example, the amide group may hydrogen-bond to active-site residues .

- QSAR Studies : Correlate substituent effects (e.g., cyclopropyl vs. phenyl) with activity data from analogous compounds .

Validation : Compare computational results with experimental data (e.g., IC₅₀ values or crystallographic structures) .

Basic Question: What safety protocols are critical when handling this compound?

Methodological Answer:

Key Precautions :

Q. Hazard Codes :

Advanced Question: How do structural modifications (e.g., cyclopropyl vs. aryl substituents) affect biological activity?

Methodological Answer:

Comparative Analysis :

- Electron-Withdrawing Groups : Cyclopropyl enhances metabolic stability compared to phenyl, as shown in analogues with increased plasma half-life .

- Steric Effects : Bulky substituents reduce binding affinity to targets like PFOR enzymes, validated via enzyme inhibition assays .

Case Study :

Replacing cyclopropyl with 4-chlorophenyl in a 2015 study decreased antibacterial activity by 40%, likely due to reduced membrane permeability .

Advanced Question: What techniques characterize crystallographic or supramolecular interactions in this compound?

Methodological Answer:

Techniques :

- Single-Crystal XRD : Resolve hydrogen-bonding networks (e.g., N–H⋯N interactions forming dimers) and π-π stacking .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., S⋯Cl interactions contributing to crystal packing) .

Example :

In a 2012 study, centrosymmetric dimers stabilized by N–H⋯N bonds (2.89 Å) were critical for crystal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.